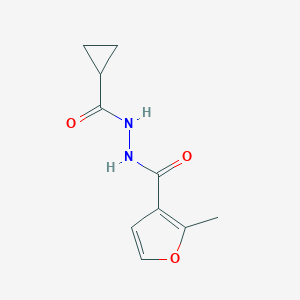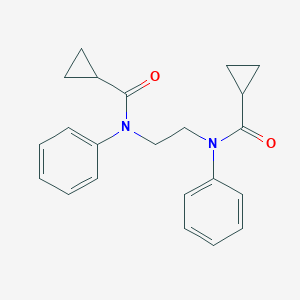![molecular formula C23H24N2O5S B322178 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322178.png)
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with the molecular formula C23H24N2O5S and a molecular weight of 440.5 g/mol This compound is known for its unique chemical structure, which includes a sulfonyl group, an anilino group, and a methoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylaniline: This involves the nitration of toluene followed by reduction to obtain 3,5-dimethylaniline.
Sulfonylation: The 3,5-dimethylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with 4-aminophenylacetic acid: The sulfonylated intermediate is coupled with 4-aminophenylacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The anilino and methoxyphenoxy groups may also contribute to its binding affinity and specificity. These interactions can modulate various biological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure.
Phenethylamine: A simpler compound with a phenyl and ethylamine group.
2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group but different functional groups.
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and methoxyphenoxy groups sets it apart from other similar compounds, providing a unique profile for research and industrial use.
Eigenschaften
Molekularformel |
C23H24N2O5S |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-16-12-17(2)14-19(13-16)25-31(27,28)20-10-8-18(9-11-20)24-23(26)15-30-22-7-5-4-6-21(22)29-3/h4-14,25H,15H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
FHEJYZVWNBGQSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B322097.png)

![4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B322106.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322113.png)
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322114.png)
![5-Benzyl-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B322115.png)
![N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322116.png)
![N'-[2-(2,4-dibromo-6-methylphenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B322117.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B322120.png)

![3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322122.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322123.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322125.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322127.png)
